3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid

Physicochemical profiling LogP Drug-likeness optimization

Researchers require validated fragment scaffolds with built-in diversification handles and crystallographic utility. This C3-brominated dihydro-pyrroloimidazole-2-carboxylic acid delivers:\n\n- **WDR5 WIN-site binder**: Fragment F-1 core with Ki 323 μM, ligand efficiency 0.34 (Wang et al. 2018)\n- **Dual functionalization**: C3-Br for Suzuki coupling + C2-COOH for amidation; LogP 1.71 (optimal cell permeability)\n- **HCl salt available** (CAS 1909315-96-3) for reproducible dissolution. Supplied as free acid (≥95% purity) with documented GHS classification. Immediate shipment for SAR, crystallography, or IDO/TDO modulation studies.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
Cat. No. B12125470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESC1CC2=NC(=C(N2C1)Br)C(=O)O
InChIInChI=1S/C7H7BrN2O2/c8-6-5(7(11)12)9-4-2-1-3-10(4)6/h1-3H2,(H,11,12)
InChIKeyWWWNQHSOXIFOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold Identity and Physicochemical Profile


3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid (free acid CAS 1379341-35-1, HCl salt CAS 1909315-96-3) is a C3-brominated bicyclic heterocycle belonging to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class [1]. The compound features a fused pyrrole–imidazole core with a carboxylic acid at the 2-position and a bromine substituent at the 3-position (molecular formula C₇H₇BrN₂O₂, MW 231.05 g/mol for free acid; HCl salt MW 267.51 g/mol) . This scaffold is recognized as a privileged fragment in medicinal chemistry, serving as a starting point for kinase inhibitors, WDR5 WIN-site antagonists, and IDO/TDO modulators [2].

Privileged fragment scaffold for kinase, WDR5, and IDO/TDO inhibitor design
C3-bromine enables cross-coupling diversification and crystallographic phasing
HCl salt form supports reproducible aqueous solubility for assay preparation

Why Generic Substitution Is Not Viable


The non-halogenated parent acid (CAS 1286754-28-6, LogP 0.5275, TPSA 55.12) and the 3-chloro analog (CAS 1557850-62-0, MW 186.59) cannot replicate the combined synthetic utility and physicochemical profile of the 3-bromo-2-carboxylic acid derivative . The C3-bromine simultaneously serves as a heavy atom for X-ray crystallographic phasing, a cross-coupling handle for C–C bond formation, and a modulator of lipophilicity (ΔLogP ≈ +1.18 vs. parent), while the 2-carboxylic acid position confers regioisomeric properties distinct from the 6-carboxylic acid isomer (LogP −0.9216) and enables orthogonal amide coupling or salt formation strategies . These attributes are not simultaneously present in any single commercially available analog.

Parent acid Non-brominated analog lacks synthetic handle and anomalous scattering capability for phasing
3-Cl analog Higher C-Cl bond energy requires harsher coupling conditions, may limit scope
6-COOH isomer Regioisomer has >400-fold lower lipophilicity, significantly altering permeability profile

Quantitative Differentiation Against Closest Analogs


Lipophilicity Enhancement from Bromine Substitution

The 3-bromo substitution increases the computed LogP by approximately 1.18 log units relative to the non-halogenated parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid, moving from a hydrophilic LogP of 0.5275 to a moderately lipophilic LogP of 1.7118 (HCl salt form) . This 3.2-fold increase in the octanol-water partition coefficient is consistent with the well-characterized Hansch π constant for aromatic bromine (~0.86), plus a contribution from the increased molecular volume, and places the compound closer to the optimal LogP range (1–3) for passive membrane permeability while retaining the same TPSA of 55.12 Ų [1].

Lipophilicity shift
Head-to-head
ΔLogP +1.18 vs parent acid
Supports membrane permeability modeling
TPSA unchanged at 55.12 Ų
Physicochemical profiling LogP Drug-likeness optimization

Regioisomeric LogP Divergence

The position of the carboxylic acid on the saturated ring dramatically alters the physicochemical profile. The 2-carboxylic acid regioisomer (target compound, HCl salt) exhibits a LogP of 1.7118, whereas the 6-carboxylic acid positional isomer (CAS 1780355-27-2) displays a LogP of −0.9216 . This difference of approximately 2.63 log units represents a >400-fold difference in the octanol-water partition coefficient. Both isomers share the identical molecular formula (C₇H₇BrN₂O₂, MW 231.05 for the free acid), confirming that the effect is purely regioisomeric and not a function of molecular size or halogen content.

Regioisomer LogP
Head-to-head
ΔLogP 2.63 ( >400× )
Regioisomer selection critical for ADME study
Identical molecular formula
Regioisomer differentiation LogP SAR optimization

Cross-Coupling Versatility of the C3-Bromine Handle

The C3-bromine substituent enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings) for direct C–C and C–N bond construction at the 3-position of the pyrroloimidazole core . The C–Br bond dissociation energy (~285 kJ/mol for aryl bromides) is substantially lower than that of the C–Cl bond (~399 kJ/mol), providing favorable oxidative addition kinetics with Pd(0) catalysts while maintaining superior storage stability compared to the iodo analog . The non-halogenated parent (CAS 1286754-28-6) lacks this synthetic handle entirely, while the 3-chloro analog (CAS 1557850-62-0, MW 186.59) requires harsher coupling conditions and specialized ligand systems due to the higher C–Cl bond strength . Representative Suzuki couplings on related 3-bromo-pyrroloimidazole substrates have been reported to proceed with 60–70% yield under standard Pd(PPh₃)₄/K₂CO₃ conditions .

Cross-coupling handle
Class-level
C-Br BDE ~285 kJ/mol
Enables mild Pd-catalyzed C-C bond formation
Reported Suzuki yields 60–70% on analogs
Cross-coupling Suzuki-Miyaura C–C bond formation Halogen reactivity

HCl Salt Solubility and Handling Advantages

The hydrochloride salt form (CAS 1909315-96-3, MW 267.51) is commercially available at 95–98% purity from multiple suppliers including AKSci (95%), LeYan (98%), and CymitQuimica . The salt formation increases molecular weight by 36.46 g/mol relative to the free acid (CAS 1379341-35-1, MW 231.05) and converts the carboxylic acid proton to an ionizable chloride counterion pair, which typically enhances aqueous solubility by 1–3 orders of magnitude compared to the neutral free acid form [1]. The HCl salt is classified with GHS07 hazard pictograms (Warning: H302, H315, H319, H335), providing standardized safety handling guidance for laboratory procurement .

HCl salt form
Head-to-head
MW 267.51, purity 95–98%
Predictable solubility for assay preparation
GHS07 classified, standardized handling
Salt selection Aqueous solubility Formulation Handling

Bromine Anomalous Scattering for Crystallography

Bromine (atomic number 35) provides substantial anomalous scattering signal (f'' ≈ 1.28 electrons at Cu Kα wavelength, 1.5418 Å) suitable for experimental phasing in protein-ligand co-crystal structure determination [1]. The bromine anomalous signal at Cu Kα is approximately 2.5-fold stronger than that of chlorine (atomic number 17, f'' ≈ 0.51 e⁻), and unlike iodine (atomic number 53, f'' ≈ 2.34 e⁻), bromine does not introduce excessive steric bulk that can perturb native binding modes [2]. This makes the 3-bromo compound uniquely suited as a crystallographic probe for fragment-based drug discovery campaigns using the pyrroloimidazole scaffold, such as those targeting the WDR5 WIN-site where fragment F-1 (the non-halogenated dihydro-pyrrolo-imidazole core) served as the starting point for structure-based optimization resulting in lead compounds with Kd < 10 nM [3].

Anomalous scattering
Class-level
Br f'' ≈ 1.28 e⁻ (2.5× Cl)
Enables experimental phasing without heavy-atom soak
Cl f'' ≈ 0.51 e⁻ at Cu Kα
X-ray crystallography Anomalous scattering Structural biology Heavy atom phasing

Free Acid vs. tert-Butyl Ester Intermediate

The free carboxylic acid (target compound, CAS 1379341-35-1) is directly compatible with amide coupling reagents (HATU, EDC/HOBt) and salt formation protocols without a deprotection step, whereas its tert-butyl ester derivative (CAS 1263285-53-5, MW 287.15, purity 98%) requires acidic cleavage (TFA or HCl/dioxane) to liberate the free acid . The tert-butyl ester exhibits a predicted boiling point of 395.8 ± 22.0 °C, a density of 1.53 ± 0.1 g/cm³, and a predicted pKa of 2.40 ± 0.20 for the conjugate acid of the imidazole nitrogen, indicating the ester form's thermal stability advantage for storage but its incompatibility with direct bioconjugation chemistry . Procurement of the free acid eliminates the additional synthetic step, the yield loss (~10–30% depending on scale), and the purification burden associated with ester deprotection.

Direct coupling ready
Head-to-head
Free acid eliminates deprotection
Reduces synthetic step count and yield loss
tBu ester requires TFA cleavage
Protecting group strategy Synthetic intermediate Amide coupling Orthogonal deprotection

Recommended Application Scenarios


Fragment-Based WDR5 Inhibitor Discovery with Crystallographic Probe

As demonstrated by Wang et al. (J. Med. Chem. 2018), the dihydro-pyrroloimidazole core (Fragment F-1) binds the WDR5 WIN-site with a Ki of 323 μM and excellent ligand efficiency (LE = 0.34). The 3-bromo-2-carboxylic acid derivative provides this validated fragment scaffold plus a bromine anomalous scatterer for definitive co-crystal structure solution [1]. The LogP of 1.7118 positions the compound favorably for cellular permeability (ideal range 1–3), while the carboxylic acid enables direct amide coupling for fragment growing into the S4 and S7 sub-pockets that ultimately yielded lead compounds with Kd < 10 nM and micromolar cellular activity against AML-leukemia cell lines [1].

Kinase Inhibitor Library Design via Suzuki Coupling

The JNK3 inhibitor scaffold based on 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (Graczyk et al., Bioorg. Med. Chem. Lett. 2005) achieved p38/JNK3 selectivity ratios of up to 10 and 20-fold enantiomeric potency discrimination [1]. The 3-bromo-2-carboxylic acid enables rapid C3-arylation via Suzuki coupling to probe the ATP-binding pocket and the solvent-exposed region simultaneously, while the 2-carboxylic acid can be amidated to explore the ribose pocket. The ~2.5-fold stronger anomalous scattering of Br vs. Cl facilitates co-crystallography for SAR-guided optimization .

Immuno-Oncology IDO/TDO Modulator Development

Patents WO2019120234A2 and CN-109071548-A describe pyrroloimidazole derivatives as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) modulators for cancer immunotherapy [1]. The 3-bromo-2-carboxylic acid offers a LogP of 1.7118, which falls within the optimal range for oral bioavailability, while the C3-bromine provides a synthetic diversification point for exploring the hydrophobic pocket that accommodates the indole ring of tryptophan. The HCl salt form (95–98% purity, documented GHS classification) ensures reproducible dissolution for in vitro enzymatic assays against recombinant IDO1/TDO2 .

Antimicrobial Quaternary Salt Synthesis Intermediate

Demchenko et al. (Molecules, 2021) demonstrated that 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts exhibit broad-spectrum antibacterial and antifungal activity, with compound 6c showing activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans alongside low in vivo toxicity (LD50 > 2000 mg/kg) [1]. The 3-bromo-2-carboxylic acid serves as a versatile pre-quaternization intermediate: the bromine enables installation of diverse aryl groups via cross-coupling prior to alkylation at N1, while the carboxylic acid at C2 provides an additional functionalization vector orthogonal to the quaternization pathway, enabling simultaneous exploration of two diversity points .

Application
Selection Property
Validation Focus
WDR5 WIN-site fragment-based design
Bromine anomalous scattering probe
Co-crystal structure solution with phasing
Kinase inhibitor library synthesis
C3-bromine Suzuki coupling handle
C3-arylation for ATP-pocket SAR
IDO/TDO pathway modulation studies
Moderate lipophilicity for permeability studies
In vitro enzymatic assay reproducibility
Antimicrobial quaternary salt intermediate
Orthogonal C3/C2 functionalization vectors
Microbial screening endpoint evaluation
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